Cas no 169943-40-2 (N-Methyl-4-phenoxy-benzylamine)
N-Methyl-4-phenoxy-benzylamine Chemical and Physical Properties
Names and Identifiers
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- N-Methyl-1-(4-phenoxyphenyl)methanamine
- N-Methyl-4-phenoxybenzylamine
- Benzenemethanamine,N-methyl-4-phenoxy-
- N-methyl-4-phenoxyBenzenemethanamine
- N-Methyl-N-(4-phenoxybenzyl)amine
- N-Methyl-1-(4-phenoxyphenyl)
- N-Methyl-1-(4-phenoxyphenyl)methylamine
- N-methyl-1-(4-phenoxyphenyl)methanamine(SALTDATA: FREE)
- methyl[(4-phenoxyphenyl)methyl]amine
- Benzenemethanamine, N-methyl-4-phenoxy-
- YWBKPTGYRUSBFV-UHFFFAOYSA-N
- 7295AJ
- OR9217
- SBB094820
- TRA0040566
- SY005467
- SC-2
- 5-tert-Butyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylicacid
- CS-0447824
- AMY19601
- A882066
- 9AG
- SCHEMBL1108585
- EN300-1861382
- DTXSID30442434
- FT-0765067
- N-Methyl-1-(4-phenoxyphenyl);methanamine
- N-methyl(4-phenoxyphenyl) methanamine
- SB79073
- AKOS009024033
- 169943-40-2
- AS-31267
- BP-10508
- MFCD02089415
- DB-064760
- N-Methyl-4-phenoxy-benzylamine
-
- MDL: MFCD02089415
- Inchi: 1S/C14H15NO/c1-15-11-12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3
- InChI Key: YWBKPTGYRUSBFV-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)C1C=CC(=CC=1)CNC
Computed Properties
- Exact Mass: 213.11500
- Monoisotopic Mass: 213.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.3
- XLogP3: 2.8
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.1±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 311.2℃ at 760 mmHg
- Flash Point: 128.2℃
- Refractive Index: 1.567
- PSA: 21.26000
- LogP: 3.58920
- Vapor Pressure: No data available
N-Methyl-4-phenoxy-benzylamine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ° C, -4 ° C is better
N-Methyl-4-phenoxy-benzylamine Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-Methyl-4-phenoxy-benzylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019111738-5g |
N-Methyl-1-(4-phenoxyphenyl)methanamine |
169943-40-2 | 97% | 5g |
223.74 USD | 2021-05-31 | |
| Alichem | A019111738-25g |
N-Methyl-1-(4-phenoxyphenyl)methanamine |
169943-40-2 | 97% | 25g |
717.62 USD | 2021-05-31 | |
| TRC | M358060-500mg |
N-Methyl-4-phenoxy-benzylamine |
169943-40-2 | 500mg |
60.00 | 2021-07-27 | ||
| TRC | M358060-2.5g |
N-Methyl-4-phenoxy-benzylamine |
169943-40-2 | 2.5g |
$ 180.00 | 2022-06-03 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853174-5g |
N-Methyl-4-phenoxybenzylamine |
169943-40-2 | ≥97% | 5g |
¥886.50 | 2022-01-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853174-1g |
N-Methyl-4-phenoxybenzylamine |
169943-40-2 | ≥97% | 1g |
¥364.50 | 2022-01-10 | |
| Apollo Scientific | OR9217-1g |
N-Methyl-4-phenoxybenzylamine |
169943-40-2 | 1g |
£120.00 | 2024-07-21 | ||
| Chemenu | CM370280-1g |
N-Methyl-1-(4-phenoxyphenyl)methanamine |
169943-40-2 | 95%+ | 1g |
$68 | 2022-06-12 | |
| Chemenu | CM370280-5g |
N-Methyl-1-(4-phenoxyphenyl)methanamine |
169943-40-2 | 95%+ | 5g |
$164 | 2022-06-12 | |
| TRC | M358060-250mg |
N-Methyl-4-phenoxy-benzylamine |
169943-40-2 | 250mg |
45.00 | 2021-07-27 |
N-Methyl-4-phenoxy-benzylamine Suppliers
N-Methyl-4-phenoxy-benzylamine Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on N-Methyl-4-phenoxy-benzylamine
Introduction to N-Methyl-4-phenoxy-benzylamine (CAS No. 169943-40-2)
N-Methyl-4-phenoxy-benzylamine, with the chemical formula C14H19NO, is a significant compound in the field of pharmaceutical chemistry. Its CAS number, CAS No. 169943-40-2, uniquely identifies it in scientific literature and databases. This compound has garnered attention due to its structural and functional properties, making it a valuable subject of study in drug development and biochemical research.
The molecular structure of N-Methyl-4-phenoxy-benzylamine features a benzylamine core substituted with a phenoxy group and a methyl group. This arrangement contributes to its unique chemical reactivity and potential biological activity. The presence of the phenoxy group enhances its solubility in both polar and non-polar solvents, which is a crucial factor in formulating pharmaceutical agents.
In recent years, researchers have been exploring the pharmacological potential of N-Methyl-4-phenoxy-benzylamine. Its structural analogs have shown promise in various therapeutic applications, including central nervous system (CNS) disorders and neurodegenerative diseases. The compound's ability to interact with specific neurotransmitter receptors has made it a candidate for further investigation in the development of novel medications.
One of the most intriguing aspects of N-Methyl-4-phenoxy-benzylamine is its role as a precursor in synthesizing more complex molecules. Chemists have utilized this compound to develop derivatives with enhanced pharmacological properties. For instance, modifications to the phenoxy group have led to compounds with improved binding affinity and selectivity for target receptors.
The synthesis of N-Methyl-4-phenoxy-benzylamine involves multi-step organic reactions, typically starting from readily available aromatic precursors. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These methods are essential for ensuring that the final product meets the stringent standards required for pharmaceutical applications.
Recent studies have also highlighted the importance of understanding the metabolic pathways involving N-Methyl-4-phenoxy-benzylamine. Metabolomic analyses have revealed that this compound undergoes biotransformation in vivo, leading to various metabolites. These metabolites can influence the compound's efficacy and potential side effects, providing critical insights for drug design and optimization.
The pharmacokinetic profile of N-Methyl-4-phenoxy-benzylamine is another area of active research. Studies have demonstrated that the compound exhibits moderate bioavailability and a relatively long half-life, suggesting its potential for once-daily dosing regimens. This characteristic is particularly advantageous for chronic therapeutic applications.
In conclusion, N-Methyl-4-phenoxy-benzylamine (CAS No. 169943-40-2) is a multifaceted compound with significant implications in pharmaceutical chemistry. Its unique structural features, coupled with its pharmacological potential, make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play an increasingly important role in drug development and medical science.
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